molecular formula C10H13N3O B15261090 6-Methyl-3-(pyridin-4-yl)piperazin-2-one

6-Methyl-3-(pyridin-4-yl)piperazin-2-one

Cat. No.: B15261090
M. Wt: 191.23 g/mol
InChI Key: JZFOJAXIEWCVIN-UHFFFAOYSA-N
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Description

6-Methyl-3-(pyridin-4-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a methyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(pyridin-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pyridinecarboxaldehyde with 1-methylpiperazine under acidic conditions to form the desired piperazinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(pyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

6-Methyl-3-(pyridin-4-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(pyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one: A structurally similar compound with potential pharmacological applications.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Another piperazine derivative with antibacterial activity.

Uniqueness

6-Methyl-3-(pyridin-4-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety makes it a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-3-pyridin-4-ylpiperazin-2-one

InChI

InChI=1S/C10H13N3O/c1-7-6-12-9(10(14)13-7)8-2-4-11-5-3-8/h2-5,7,9,12H,6H2,1H3,(H,13,14)

InChI Key

JZFOJAXIEWCVIN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=NC=C2

Origin of Product

United States

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